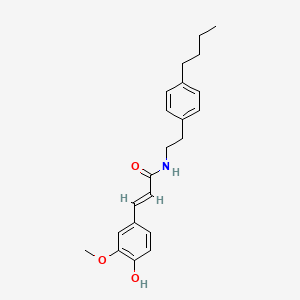

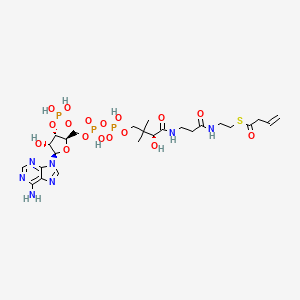

N-stearoylhexadecasphinganine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

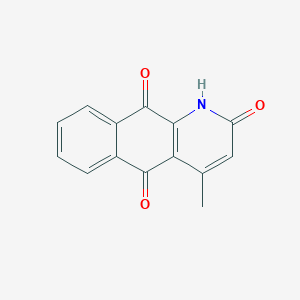

N-stearoylhexadecasphinganine is an N-acylhexadecasphinganine in which the acyl group is specified as stearoyl (octadecanoyl). It is a N-acylhexadecasphinganine and a Cer(d34:0). It derives from an octadecanoic acid.

Scientific Research Applications

Enzymatic Activity in Neuronal Cells

N-stearoylhexadecasphinganine is related to 3-ketosphinganine synthase activity in rat cerebellar granule cells. The enzyme activity with stearoyl-CoA, a precursor of C20-sphinganine, increases during cell differentiation and aging. This finding aligns with the increase in ganglioside species containing C20-sphingosine during both cell differentiation and aging (Chigorno et al., 1997).

Pharmacological Properties of Related Alkaloids

While not directly about N-stearoylhexadecasphinganine, research into quinoline and quinazoline alkaloids shows their significant bioactivities, including antitumor, antimalarial, and antibacterial effects. This highlights the potential broad spectrum of biological activities in related compounds (Shang et al., 2018).

Glycosides Studies

Research on a novel glycoside and a new cerebroside, which are structurally related to sphinganine derivatives, suggests the diversity and complexity of natural compounds and their potential applications in medicinal chemistry (Liu et al., 1998).

Ceramide-mediated Biological Processes

Studies have shown that ceramides, which are derivatives of sphinganine, play a role in insulin resistance and cognitive-motor functions. This indicates the importance of sphinganine derivatives in understanding metabolic and neurological disorders (de la Monte et al., 2010).

properties

Product Name |

N-stearoylhexadecasphinganine |

|---|---|

Molecular Formula |

C34H69NO3 |

Molecular Weight |

539.9 g/mol |

IUPAC Name |

N-[(2S,3R)-1,3-dihydroxyhexadecan-2-yl]octadecanamide |

InChI |

InChI=1S/C34H69NO3/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28-30-34(38)35-32(31-36)33(37)29-27-25-23-21-19-14-12-10-8-6-4-2/h32-33,36-37H,3-31H2,1-2H3,(H,35,38)/t32-,33+/m0/s1 |

InChI Key |

LNDIPJDWEYOMHO-JHOUSYSJSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](CCCCCCCCCCCCC)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCC)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-[2-(2,5-dimethoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-2-methylpentanamide](/img/structure/B1250784.png)

![(1S,3R,7Z,9R,12S,13R,15S)-13-hydroxy-3,7,12-trimethyl-13-propan-2-yl-10,14,16-trioxatetracyclo[7.5.1.13,6.012,15]hexadeca-5,7-diene-4,11-dione](/img/structure/B1250788.png)

![(R)-1-(2-Methyl-benzothiazol-5-yloxy)-3-{4-[5-(4-trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-ylmethyl]-piperazin-1-yl}-propan-2-ol](/img/structure/B1250797.png)

![3-[[(10E,12E,18E,20E)-15-[(E)-10-(diaminomethylideneamino)dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-10,14,22,26,30-pentamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B1250802.png)